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Interpreting 13C NMR spectrum of 1-Bromo-4tert-butylbenzene

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Compound of Interest						
Compound Name:	1-Bromo-4-tert-butylbenzene					
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An In-depth Technical Guide to the ¹³C NMR Spectrum of **1-Bromo-4-tert-butylbenzene**

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **1-bromo-4-tert-butylbenzene**, tailored for researchers, scientists, and professionals in drug development. The document outlines the structural assignment of carbon signals, experimental protocols for data acquisition, and a visual representation of the molecular structure-spectrum correlation.

Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2][3] The technique is based on the nuclear spin of the ¹³C isotope, which constitutes about 1.1% of natural carbon.[4] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local electronic environment.[1] The resulting spectrum displays a series of signals, or peaks, where each unique carbon atom in the molecule produces a distinct signal. [1][2]

The position of a signal along the x-axis of the spectrum is known as the chemical shift (δ), measured in parts per million (ppm).[2][4] Chemical shifts are influenced by factors such as the hybridization of the carbon atom, the electronegativity of nearby atoms, and magnetic anisotropy effects from features like aromatic rings.[3] For aromatic compounds, carbon signals typically appear in the range of 110-160 ppm.[5]



Analysis of 1-Bromo-4-tert-butylbenzene

1-Bromo-4-tert-butylbenzene possesses a disubstituted benzene ring, leading to a specific pattern of signals in its ¹³C NMR spectrum. Due to the molecule's symmetry plane passing through the bromine and the tert-butyl group, there are six chemically non-equivalent carbon atoms, which result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Data Presentation: 13 C NMR Peak Assignments

The chemical shifts for **1-bromo-4-tert-butylbenzene** are summarized in the table below. The assignments are based on the known effects of the bromo and tert-butyl substituents on the benzene ring.



Carbon Atom Label	Position	Hybridization	Chemical Shift (δ, ppm)	Rationale for Assignment
C1	ipso-C-Br	sp²	~121.1	Attached to the electronegative bromine atom; the "heavy atom effect" of bromine results in an upfield shift compared to what electronegativity alone would predict.[6]
C2, C6	ortho to Br	sp²	~131.2	Deshielded relative to benzene due to the inductive effect of the bromine atom.
C3, C5	meta to Br	sp²	~125.9	Least affected by the substituents, chemical shift is close to that of benzene (128.5 ppm).
C4	ipso-C-(t-Bu)	sp²	~150.7	Quaternary carbon attached to the tert-butyl group, significantly deshielded.



C7	Quaternary (t- Bu)	sp³	~34.5	Quaternary sp ³ carbon of the tert-butyl group.
C8, C9, C10	Methyl (t-Bu)	sp³	~31.3	Three equivalent methyl carbons of the tert-butyl group.

Note: Chemical shift values are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of an aromatic compound like **1-bromo-4-tert-butylbenzene**.

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural elucidation.

Materials and Equipment:

• Sample: 1-bromo-4-tert-butylbenzene (15-20 mg)

Solvent: Deuterated chloroform (CDCl₃), approximately 0.5-0.7 mL

Internal Standard: Tetramethylsilane (TMS)

• Instrumentation: 400 MHz (or higher) NMR Spectrometer

• NMR Tube: 5 mm diameter

Procedure:

- Sample Preparation:
 - Accurately weigh 15-20 mg of 1-bromo-4-tert-butylbenzene and transfer it into a clean, dry NMR tube.



- Add approximately 0.5-0.7 mL of CDCl₃ to the NMR tube to dissolve the sample. CDCl₃ is
 a common solvent that also provides the deuterium lock signal for the spectrometer.[7]
- A small amount of TMS is typically present in the solvent to serve as an internal standard,
 with its signal set to 0.0 ppm.[8]
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, wellresolved peaks.
 - Set the experimental parameters for a standard proton-decoupled ¹³C NMR experiment.
 This involves broadband decoupling of all proton frequencies to simplify the spectrum, resulting in a single peak for each unique carbon atom.[9]
 - Typical acquisition parameters include:

■ Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

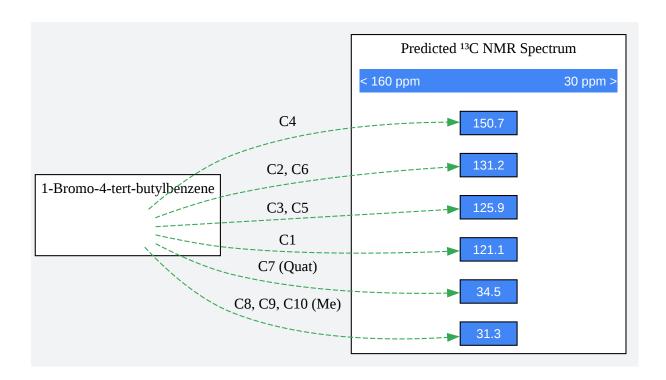
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 to over 1000) is required to achieve an adequate signal-to-noise ratio.[7]
- Initiate the data acquisition.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.



- Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
- Integrate the peaks if necessary, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons, especially for quaternary carbons.
 [10]

Visualization of Spectral Assignments

The following diagram illustrates the logical relationship between the carbon atoms in **1-bromo-4-tert-butylbenzene** and their corresponding signals in the ¹³C NMR spectrum.



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Caption: Structure-Spectrum Correlation for **1-Bromo-4-tert-butylbenzene**.



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